3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one

monoamine transporter pharmacology structure-activity relationship synthetic cathinone profiling

α-PPP is the only α-pyrrolidinophenone that combines hDAT inhibition with partial hNET release – a hybrid mechanism absent in α-PVP. At Ki 1.29 µM at hDAT, it anchors the low‑affinity boundary of quantitative SAR models. Its diagnostic EI mass spectrum resolves isomeric cathinones where chain‑length misidentification carries legal consequences. Procure authenticated α‑PPP to calibrate transporter assays, validate forensic LC‑MS/MS or GC‑MS methods, and de‑risk SAR interpretation.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 151647-54-0
Cat. No. B6291823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one
CAS151647-54-0
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
InChIKeyAJQCDEYAAFXBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





α-Pyrrolidinopropiophenone (α-PPP, CAS 151647-54-0): Transporter Selectivity Profile and Structural Determinants for Forensic and Pharmacological Research Procurement


3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one, widely designated α-pyrrolidinopropiophenone (α-PPP), is a synthetic cathinone of the α-pyrrolidinophenone subclass characterized by a pyrrolidine ring at the nitrogen and a single-carbon (methyl) α-alkyl side chain. It functions predominantly as a monoamine transporter ligand with a distinctive hNET-preferring inhibition profile [1], differentiating it from longer-chain analogs such as α-PVP and α-PHP that exhibit hDAT-dominant pharmacology [2]. α-PPP is employed as a reference standard in forensic toxicology, a pharmacological probe for structure–activity relationship (SAR) studies of transporter function, and an analytical reference material for mass spectral library development.

Why α-PPP Cannot Be Interchanged with α-PVP, α-PBP, or Other Pyrrolidinophenone Analogs in Research Protocols


The α-pyrrolidinophenone series exhibits extreme α‑carbon chain-length-dependent variation in transporter affinity, intrinsic efficacy, and selectivity. Extending the α‑alkyl chain from methyl (α‑PPP) to propyl (α‑PVP) increases hDAT binding affinity approximately 58‑fold (Ki 1.29 µM vs. 0.0222 µM) [1]. Critically, α‑PPP is functionally distinct: it acts as a partial releaser at hNET while blocking hDAT, a hybrid mechanism absent in α‑PVP [2]. Substituting α‑PPP with 4‑MePPP (para‑methyl substitution) introduces additional ring‑substituent effects without altering the transporter binding ratio, but eliminates hNET‑releasing capacity [1] [2]. Consequently, no two α‑pyrrolidinophenone congeners are pharmacologically equivalent, and substitution will alter the measured transporter interaction profile, confounding SAR interpretation, forensic identification, or in vitro assay calibration.

Quantitative Differentiation Evidence for α-PPP (CAS 151647-54-0) Versus Closest Pyrrolidinophenone Analogs


hNET-Over-hDAT Selectivity Inversion: α-PPP Demonstrates the Opposite Transporter Preference of All Longer-Chain Pyrrolidinophenones

In HEK293 cells expressing human transporters, α-PPP is the only α-pyrrolidinophenone examined whose functional uptake inhibition potency ranks hNET > hDAT, whereas every longer-chain analog (α-PBP, α-PVP, α-PHP, PV-8) shows hDAT > hNET. This selectivity inversion is lost upon adding a single methylene unit to the α-carbon [1]. Binding affinity data corroborate the trend: at hDAT, α-PPP Ki = 1.29 µM vs. α-PBP Ki = 0.145 µM and α-PVP Ki = 0.0222 µM; at hNET, the rank order shifts, with α-PPP retaining comparatively higher relative NET affinity [1].

monoamine transporter pharmacology structure-activity relationship synthetic cathinone profiling

Hybrid Transporter Mechanism: α-PPP as a Partial hNET Releaser Combined with hDAT Inhibition, in Contrast to α-PVP (Pure Inhibitor)

Radiotracer-based in vitro release assays in HEK293 cells expressing human transporters reveal that α-PPP, MDPPP, and 3‑Br‑PPP are partial releasing agents at hNET (EC50 values in the low micromolar range), whereas α-PVP does not induce [3H]neurotransmitter release and acts solely as a reuptake inhibitor [1]. At hDAT, all tested α-PPP derivatives, including α-PPP itself, function exclusively as uptake inhibitors [1]. This hybrid profile—hDAT inhibitor plus partial hNET releaser—is mechanistically unique in the pyrrolidinophenone class.

norepinephrine transporter partial releaser hybrid monoamine ligand

Absolute Potency Differential at Rat Synaptosomal DAT: α-PPP Is 15-Fold Less Potent than α-PVP and 48-Fold Less Potent than MDPV

In rat brain synaptosomal [3H]dopamine uptake assays, α-PPP inhibits DAT with an IC50 of 196.7 nM, compared with 12.8 nM for α-PVP, 63.3 nM for α-PBP, and 4.1 nM for MDPV [1]. The 15.4-fold lower potency of α-PPP relative to α-PVP and 48-fold lower potency relative to MDPV reflects the critical role of α‑carbon chain length in DAT interaction strength. At NET, α-PPP IC50 = 444.7 nM vs. 14.2 nM for α-PVP (31‑fold difference) [1].

dopamine transporter inhibition synaptosomal uptake assay cross-compound potency ranking

α‑Carbon Chain-Length-Dependent Binding Affinity: α-PPP Marks the Lower-Bound Reference Point for hDAT Affinity in the Pyrrolidinophenone Homologous Series

A systematic comparison of [125I]RTI-55 binding inhibition at hDAT across the homologous α‑carbon series demonstrates a clear chain-length–affinity relationship: α‑PPP (methyl, Ki = 1.29 µM) < α‑PBP (ethyl, Ki = 0.145 µM) < α‑PVP (propyl, Ki = 0.0222 µM) < α‑PHP (butyl, Ki = 0.016 µM) < PV-8 (pentyl, Ki = 0.0148 µM) [1]. The 87-fold range spanning α‑PPP to PV-8 establishes α‑PPP as the lowest-affinity member and thus the essential minimum reference for this SAR series.

hDAT binding affinity homologous series SAR α-carbon chain length

Interaction with Low-Affinity Monoamine Transporters (hOCT1/2, hPMAT): α-PPP and α-PVP Share hOCT Inhibition but α-PPP’s Weaker High-Affinity Transporter Potency Alters Net Transporter Engagement Profile

In HEK293 cells expressing human organic cation transporters (hOCT1–3) and human plasma membrane monoamine transporter (hPMAT), α-PPP inhibits hOCT1 and hOCT2 with IC50 values in the low micromolar range (comparable to α-PVP), while displaying weaker interaction with hOCT3 and hPMAT [1]. Because α-PPP is approximately 10‑fold less potent than α-PVP at hDAT and hNET, the ratio of high-affinity transporter inhibition to low-affinity transporter inhibition is shifted, producing a broader engagement profile across transporter families relative to α-PVP.

organic cation transporter plasma membrane monoamine transporter low-affinity transporter pharmacology

Procurement-Relevant Application Scenarios for α-PPP (CAS 151647-54-0) Derived from Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Differentiating α-Pyrrolidinophenone Isomers in Seized Drug Analysis

α-PPP’s unique hNET-preferring transporter profile [1] and its characteristic mass spectral fragmentation pattern distinguish it from the more frequently encountered α-PVP and α-PHP in seized materials. Forensic laboratories require authenticated α-PPP reference material to validate LC‑MS/MS or GC‑MS methods designed to resolve isomeric and homologous pyrrolidinophenones in casework samples, where misidentification of the α‑carbon chain length carries legal consequences.

Pharmacological Tool Compound for hNET Partial Release Mechanistic Studies

The hybrid mechanism of α-PPP—hDAT inhibition coupled with partial hNET release [1]—makes it a critical probe for dissecting the contributions of transporter inhibition versus substrate-mediated release to downstream neurochemical and behavioral endpoints. Studies examining the differential neurotoxicity or abuse potential of pure inhibitors (e.g., α‑PVP) versus partial releasers (α‑PPP) require both compounds as matched comparators.

SAR Calibration Standard for α‑Carbon Homologous Series Modeling

Because α‑PPP occupies the lowest-affinity position in the hDAT binding affinity series (Ki = 1.29 µM) [2], it serves as the essential minimum reference point for quantitative SAR models that relate α‑carbon chain length to transporter affinity. Computational chemists and medicinal chemists designing biased transporter ligands use α‑PPP binding data to anchor the lower boundary of affinity prediction algorithms.

Low-Affinity Monoamine Transporter (OCT/PMAT) Interaction Screening Panel Member

α-PPP’s demonstrated inhibition of hOCT1 and hOCT2 in the low micromolar range [3] supports its inclusion in transporter screening panels investigating poly-specific drug–transporter interactions. Its weaker potency at hDAT/hNET reduces the confounding influence of high-affinity transporter saturation in cellular assays designed to isolate OCT‑ or PMAT‑mediated effects, an advantage over α‑PVP for this specialized application.

Quote Request

Request a Quote for 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.